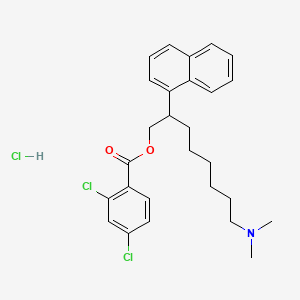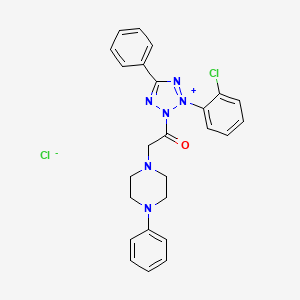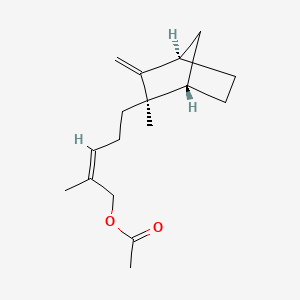
beta-Santalol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Santalol acetate is an organic compound classified as a sesquiterpene. It is a derivative of beta-Santalol, which is a major component of sandalwood oil. This compound is known for its distinctive woody fragrance and is widely used in the perfume and fragrance industry. This compound is also recognized for its potential pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Santalol acetate typically involves the acetylation of beta-Santalol. This can be achieved through the reaction of beta-Santalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of beta-Santalol from sandalwood oil, followed by its acetylation. The extraction process can be performed using various methods such as steam distillation, hydrodistillation, or supercritical fluid extraction. The acetylation step is similar to the laboratory synthesis, involving the reaction of beta-Santalol with acetic anhydride .
化学反応の分析
Types of Reactions
Beta-Santalol acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can yield beta-Santalol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Beta-Santalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Beta-Santalol acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other sesquiterpene derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory effects.
Medicine: Investigated for its potential use in treating various diseases, including cancer and skin disorders.
Industry: Widely used in the fragrance and perfume industry due to its distinctive woody aroma
作用機序
The mechanism of action of beta-Santalol acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects .
類似化合物との比較
Similar Compounds
Alpha-Santalol: Another major component of sandalwood oil, known for its similar woody fragrance and biological activities.
Beta-Santalol: The parent compound of beta-Santalol acetate, with similar pharmacological properties.
Alpha-Santalol acetate: An acetate derivative of alpha-Santalol, with similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific acetylated structure, which imparts distinct chemical and biological properties. Its acetate group enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
77-43-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,15-16H,2,5,7-11H2,1,3-4H3/b12-6-/t15-,16+,17+/m1/s1 |
InChIキー |
RCFGRZLLBGMERD-UXBURDBMSA-N |
異性体SMILES |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C |
正規SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






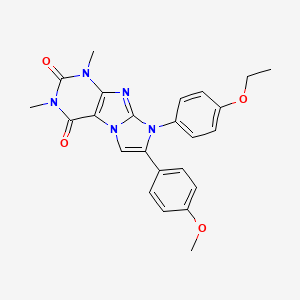
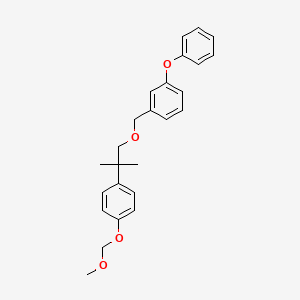
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
